H-Tyr-D-Arg-Phe-Sar-OH

Description

Properties

Molecular Formula |

C27H37N7O6 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

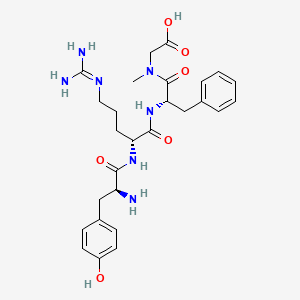

2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]-methylamino]acetic acid |

InChI |

InChI=1S/C27H37N7O6/c1-34(16-23(36)37)26(40)22(15-17-6-3-2-4-7-17)33-25(39)21(8-5-13-31-27(29)30)32-24(38)20(28)14-18-9-11-19(35)12-10-18/h2-4,6-7,9-12,20-22,35H,5,8,13-16,28H2,1H3,(H,32,38)(H,33,39)(H,36,37)(H4,29,30,31)/t20-,21+,22-/m0/s1 |

InChI Key |

WASWOPUPHSYARB-BDTNDASRSA-N |

Isomeric SMILES |

CN(CC(=O)O)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CN(CC(=O)O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for H Tyr D Arg Phe Sar Oh

Methodologies for Linear Peptide Synthesis of H-Tyr-D-Arg-Phe-Sar-OH

The synthesis of the linear peptide backbone of this compound can be achieved through established peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) and solution-phase strategies.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent and efficient method for synthesizing peptides like this compound. nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. nih.govresearchgate.net

The general SPPS cycle for this compound would proceed as follows:

Resin Loading: The C-terminal amino acid, Sarcosine (B1681465) (Sar), is attached to a suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang or chlorotrityl resin for a C-terminal carboxylic acid. researchgate.netuni-regensburg.de

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound Sar is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net

Amino Acid Coupling: The next amino acid in the sequence, Fmoc-Phe-OH, is activated using a coupling reagent (e.g., TBTU/HOBt, HATU/DIEA, or DIC/OxymaPure) and added to the resin to form a peptide bond with the deprotected N-terminus of Sar. researchgate.netcsic.es

Washing: Excess reagents and byproducts are removed by washing the resin.

Repeat Cycle: The deprotection and coupling steps are repeated for the subsequent amino acids, Fmoc-D-Arg(Pbf)-OH and Fmoc-Tyr(tBu)-OH, in the correct sequence. The side chains of Arginine and Tyrosine are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and tBu (tert-butyl) groups, respectively, to prevent side reactions. uni-regensburg.de

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. csic.es

Purification: The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase and Fragment Condensation Strategies

While less common for routine synthesis of a tetrapeptide, solution-phase synthesis offers advantages for large-scale production. In this approach, the peptide is synthesized in solution, and purification is performed after each step.

A more efficient variation is the fragment condensation approach, where smaller, protected peptide fragments are synthesized either by SPPS or in solution and then coupled together in solution or on a solid support. oup.comnih.govspringernature.com For this compound, this could involve synthesizing two dipeptides, such as Boc-Tyr(tBu)-D-Arg(Pbf)-OH and H-Phe-Sar-O-Resin, and then coupling them. This strategy can be particularly useful for synthesizing longer or more complex analogs. nih.govnih.gov The azide (B81097) method is one of the techniques that can be employed for efficient fragment condensation. oup.com

Design Principles for this compound Analogs

The design of analogs of this compound is driven by the desire to improve properties such as receptor affinity and selectivity, metabolic stability, and bioavailability. mdpi.com These modifications typically fall into three main categories: amino acid substitutions, backbone modifications, and C-terminal modifications.

Amino Acid Substitution Strategies

Altering the amino acid sequence can have profound effects on the peptide's biological activity.

Dmt¹ Substitution: Replacing the N-terminal Tyrosine (Tyr) with 2',6'-dimethyltyrosine (Dmt) is a common strategy in opioid peptide design. mdpi.commdpi.com This substitution can enhance metabolic stability and often leads to potent µ-opioid receptor agonists. mdpi.comscispace.com For instance, the analog [Dmt¹]DALDA is a highly potent µ-opioid receptor agonist. mdpi.com

β-Ala Substitution: The incorporation of β-alanine (β-Ala) is another key modification. nih.gov The tetrapeptide analog H-Tyr-D-Arg-Phe-β-Ala-OH (TAPA) has shown potent antinociceptive effects. mdpi.comresearchgate.net β-Alanine's unique structural features can influence the peptide's backbone conformation and its resistance to enzymatic degradation. nih.govresearchgate.netresearchgate.net The introduction of β-Ala can create specific folded conformations, such as γ-turns. nih.gov

Nα-amidinoTyr¹ Substitution: Modification of the N-terminal amino group of Tyrosine to an Nα-amidino group has been explored. This modification can influence the peptide's physicochemical properties, such as its charge and lipophilicity, which in turn can affect its transport across biological membranes like the blood-brain barrier. mdpi.comresearchgate.net The analog Nα-amidino-Tyr-D-Arg-Phe-MebetaAla-OH (ADAMB) was designed based on TAPA and TAPS and exhibited strong and long-lasting oral antinociceptive activity. nih.gov

Table 1: Examples of Amino Acid Substitutions in this compound Analogs

Backbone Modifications

Modifying the peptide backbone is a powerful strategy to constrain the peptide's conformation and improve its stability.

N-methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone is known as N-methylation. nih.govresearchgate.net This modification can enhance metabolic stability, improve membrane permeability, and influence receptor binding affinity and selectivity. nih.govacs.orgub.edu Sarcosine (Sar), present at position 4 in TAPS, is an N-methylated amino acid (N-methylglycine). frontiersin.org Further N-methylation at other positions can be explored to fine-tune the peptide's properties. The synthesis of N-methylated peptides can be challenging but is well-integrated into SPPS protocols. acs.orgethz.ch

Cyclization: Cyclization is a widely used strategy to create more rigid and metabolically stable peptide analogs. frontiersin.orgresearchgate.netnih.govresearchgate.net By reducing the conformational freedom, cyclization can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. researchgate.netresearchgate.net Various cyclization strategies can be employed, such as side chain-to-side chain, head-to-tail, or backbone cyclization. frontiersin.orgnih.gov For TAPS analogs, cyclization could be achieved by introducing reactive side chains or by linking the N- and C-termini.

C-Terminal Modifications

Modifications at the C-terminus can also significantly impact the pharmacological profile of this compound.

Common C-terminal modifications include amidation, esterification, or the addition of various chemical moieties. nih.govnih.govcambridge.org For example, C-terminal amidation is a frequent modification in endogenous opioid peptides and can increase resistance to carboxypeptidases. cambridge.orgnih.gov The design of TAPS analogs has included variations at the C-terminus, such as replacing Sarcosine with β-alanine or N-methyl-β-alanine, which also involves a modification of the C-terminal residue. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

Purification and Analytical Characterization Techniques for Research Materials

The successful synthesis of this compound and related peptide analogs necessitates rigorous purification and characterization to ensure the material's identity, purity, and structural integrity for research applications. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with various impurities. These impurities often include deletion sequences (peptides missing one or more amino acid residues), truncated peptides, incompletely deprotected peptides, and by-products from the cleavage of protecting groups. bachem.com Therefore, a multi-step approach involving sophisticated purification and analytical techniques is essential.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The standard and most effective method for purifying synthetic peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comgoogle.com This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) that has been surface-modified with C18 (octadecyl) alkyl chains. bachem.comhplc.eunih.gov

The purification process begins with a highly polar mobile phase, usually water containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), which causes polar impurities to elute from the column first. bachem.com Subsequently, the concentration of an organic solvent, most commonly acetonitrile (B52724) (also containing 0.1% TFA), is gradually increased. bachem.comhplc.eu This gradient of increasing organic modifier decreases the polarity of the mobile phase, causing the bound peptides to desorb from the hydrophobic stationary phase and elute at characteristic retention times based on their individual hydrophobicity. hplc.eu

For this compound, a specific method involves purification on a C18 HPLC column using a gradient of acetonitrile. google.com The high resolving power of RP-HPLC allows for the separation of the target peptide from impurities that may differ by only a single amino acid. hplc.euharvardapparatus.com Fractions are collected as they elute from the column and are individually analyzed by analytical HPLC to determine their purity. Those fractions containing the peptide at the desired purity level (typically >95% for research use) are pooled and then lyophilized (freeze-dried) to yield the final product as a stable, fluffy powder. bachem.comtricliniclabs.com

| Parameter | Description | Common Implementation |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard for peptide purification. bachem.comnih.gov |

| Stationary Phase (Column) | Silica-based matrix with bonded hydrophobic chains. | Octadecyl (C18) wide-pore (e.g., 300 Å) columns are most common. nih.gov For this compound, an Ascentis C18 column has been used. google.com |

| Mobile Phase A (Eluent A) | Aqueous, polar solvent. | Ultrapure water with 0.1% Trifluoroacetic Acid (TFA). hplc.eu |

| Mobile Phase B (Eluent B) | Organic modifier. | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). hplc.eunih.gov |

| Elution Method | Gradual increase in the proportion of Eluent B. | Linear gradient (e.g., 5% to 65% Acetonitrile over 30-60 minutes). neliti.com |

| Detection | UV absorbance of the peptide bond. | Monitoring at 210–220 nm. bachem.com |

| Post-Purification | Purity analysis, pooling, and lyophilization. | Analytical HPLC confirms fraction purity; pure fractions are pooled and freeze-dried. bachem.com |

Analytical Characterization Techniques

Once purified, the peptide must be thoroughly characterized to confirm its identity and structure. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized peptide. thermofisher.com For this compound, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has been used to verify its identity. google.comshimadzu.com This technique provides a rapid and accurate measurement of the molecular mass, allowing for confirmation that the correct peptide was synthesized. shimadzu.com High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can further provide exact mass measurements, which helps to distinguish the target peptide from impurities with very similar masses. waters.com Furthermore, tandem mass spectrometry (MS/MS) can be used to obtain fragment ions, which helps to verify the amino acid sequence of the peptide. waters.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered the "gold standard" for the detailed, high-resolution structural characterization of peptides in solution. bruker.comnmims.edu While MS confirms the mass and elemental composition, NMR provides information about the specific arrangement of atoms and the three-dimensional structure. nmims.eduacs.org A suite of 2D NMR experiments is used for this purpose:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, which is essential for identifying amino acid spin systems. tricliniclabs.comacs.org

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single amino acid residue's spin system, simplifying the identification of amino acid types. tricliniclabs.comchemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (typically <5 Å), providing the interproton distance restraints necessary for calculating the peptide's three-dimensional solution structure. acs.org

NMR is also uniquely capable of confirming the presence and stereochemistry of non-standard residues, such as the D-Arginine and Sarcosine in the this compound sequence. bruker.com

Analytical High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the final purity of the peptide sample. neliti.com The purified peptide is injected into an analytical RP-HPLC system, and the resulting chromatogram should ideally show a single, sharp peak, indicating the absence of significant impurities. neliti.com The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Pharmacological Characterization of H Tyr D Arg Phe Sar Oh at Opioid Receptors Preclinical in Vitro

Receptor Binding Affinity and Selectivity Profiling

Radioligand binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. For H-Tyr-D-Arg-Phe-Sar-OH, these assays have been crucial in establishing its profile as a potent and selective ligand for the mu-opioid receptor (MOR). ovid.comnih.gov

This compound demonstrates a high binding affinity for mu-opioid receptors. ovid.com Studies using crude calf thalamic membrane preparations have shown that [³H]TAPS binds with high affinity, and this binding is effectively inhibited by known MOR-selective compounds. ovid.com Competition binding assays confirmed that dermorphin (B549996), a potent MOR agonist, competes for [³H]TAPS binding with a high affinity, demonstrating an inhibitory constant (Ki) in the sub-nanomolar range. ovid.com The MOR antagonist CTOP and the general opioid antagonist naloxone (B1662785) also effectively displaced [³H]TAPS, further corroborating the peptide's strong interaction with the MOR. ovid.com The substitution of Gly⁴ with sarcosine (B1681465) (Sar) is noted to enhance its selectivity for the mu-opioid receptor. ovid.comacs.org

In contrast to its high affinity for MORs, this compound displays a significantly lower affinity for delta-opioid receptors (DORs). ovid.com Competition binding experiments have demonstrated that selective DOR ligands, such as DPDPE ([D-Pen²,D-Pen⁵]enkephalin), are weak inhibitors of [³H]TAPS binding, resulting in a Ki value that is substantially higher than those observed for MOR-selective ligands. ovid.com This indicates a clear selectivity for the mu receptor over the delta receptor.

The binding affinity of this compound for kappa-opioid receptors (KORs) is also low. ovid.com Studies show that KOR-selective compounds like U-69,593 and U-50,488 have weak potency in displacing [³H]TAPS from its binding sites, yielding high Ki values. ovid.com This low affinity for both DOR and KOR underscores the mu-selective nature of this compound. ovid.com

| Competing Ligand | Receptor Selectivity | Inhibitory Constant (Ki) (nM) | Source |

|---|---|---|---|

| Dermorphin | MOR | 0.2 ± 0.1 | ovid.com |

| Naloxone | MOR (Non-selective antagonist) | 0.1 ± 0.0 | ovid.com |

| CTOP | MOR | 3.6 ± 0.4 | ovid.com |

| DPDPE | DOR | 139.3 ± 3.8 | ovid.com |

| U-50,488 | KOR | 228.3 ± 12.5 | ovid.com |

| U-69,593 | KOR | 516.5 ± 28.2 | ovid.com |

Further investigations have revealed that this compound is specifically selective for the μ₁ subtype of the mu-opioid receptor. researchgate.netnih.gov This selectivity has been demonstrated in studies where the pharmacological effects of the peptide were completely reversed by the μ₁-selective antagonist naloxonazine. ovid.com In vivo studies have also shown that the analgesic effects of intrathecally administered this compound are blocked by selective μ₁ antagonists, but not by μ₂ antagonists. nih.gov Saturation binding studies with [³H]TAPS identified two distinct binding sites with high affinities (0.4 nM and 3.2 nM), which may represent different affinity states of the MOR or interactions with receptor subtypes. ovid.com

Ligand-Receptor Functional Activity and Signaling Pathways

Beyond binding affinity, in vitro functional assays are used to determine whether a ligand acts as an agonist, stimulating the receptor to produce a biological response, or as an antagonist, blocking the receptor's activity.

This compound has been characterized as a full agonist at the mu-opioid receptor. google.comscielo.org.mx In functional assays using Chinese Hamster Ovary (CHO) cells that express recombinant human mu-opioid receptors, the linear TAPS peptide demonstrated significant MOP agonist activation. google.com One study quantified this activation as 90 ± 5% of the response to a control agonist. google.com Electrophysiological studies on locus coeruleus neurons further support its agonist activity, showing that the peptide produces dose- and time-dependent inhibitory effects, such as hyperpolarization and decreased neuronal excitability, which are characteristic of MOR activation. scielo.org.mx Consistent with its binding profile, the peptide showed no significant functional agonist or antagonist activity at the delta-opioid receptor in cellular assays. google.com

| Receptor | Cell Line | Functional Activity | Efficacy (% of Control Agonist) | Source |

|---|---|---|---|---|

| Mu-Opioid Receptor (MOR) | CHO cells expressing human MOR | Agonist | 90 ± 5% | google.com |

| Delta-Opioid Receptor (DOR) | NG-10815 cells | No significant agonist or antagonist activity | N/A | google.com |

G Protein Coupling and Activation Studies (e.g., [35S]GTPγS binding)

The interaction of this compound, also known as TAPS or [DArg²,Sar⁴] Dermorphin (1-4), with opioid receptors initiates the intracellular signaling cascade via the activation of heterotrimeric G proteins. As a selective µ-opioid receptor ligand, its ability to promote the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit is a critical measure of its agonist activity.

Studies have characterized the binding affinity of this compound for subtypes of the µ-opioid receptor. In competitive binding assays using rat brain membranes, the compound demonstrates high-affinity binding to both µ₁ and µ₂ opioid receptor sites. This high affinity is a prerequisite for efficient G protein coupling at these receptors.

Further characterization of its functional activity has been inferred from assays that are dependent on G protein activation. The binding of µ-opioid agonists is typically sensitive to sodium ions and guanine (B1146940) nucleotides, which reflects the coupling state of the receptor to its G protein. For this compound, its binding at the µ₂-opioid receptor subtype is attenuated in the presence of the stable guanosine triphosphate analog, 5'-guanylylimidodiphosphate (Gpp(NH)p), and sodium. This finding suggests that this compound may act as a partial agonist at this specific receptor site, as the reduced affinity in the presence of GTP analogs is characteristic of agonists that stabilize the receptor-G protein complex, but the effect's magnitude can indicate the level of efficacy.

While direct quantitative data from [³⁵S]GTPγS binding assays, such as EC₅₀ and Eₘₐₓ values, are not extensively detailed in the available literature for this specific analog, the binding data strongly support its interaction with and subsequent activation of G proteins associated with the µ-opioid receptor. The potency of related dermorphin tetrapeptide analogs in functional assays like the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays, which are downstream functional measures of G protein activation, further corroborates its µ-agonist activity.

Table 1: Binding Affinity of this compound at µ-Opioid Receptor Subtypes This interactive table summarizes the binding affinity (Ki) of the compound for µ₁ and µ₂ opioid receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|

| µ₁-Opioid Receptor | 0.4 |

| µ₂-Opioid Receptor | 1.3 |

Downstream Cellular Signaling Modulation

Following G protein activation, this compound is expected to modulate multiple downstream intracellular signaling pathways, consistent with the known mechanisms of µ-opioid receptor agonists. The primary G proteins coupled to µ-opioid receptors are of the Gi/o family (inhibitory G proteins). Activation of these G proteins by an agonist leads to the dissociation of the Gα and Gβγ subunits, both of which can interact with various cellular effectors.

A canonical downstream effect of µ-opioid receptor activation via Gi/o proteins is the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, µ-opioid agonists like this compound decrease intracellular cAMP levels. This reduction in cAMP, a critical second messenger, affects the activity of downstream proteins such as protein kinase A (PKA), thereby altering cellular function and neuronal excitability. Prolonged exposure to µ-opioid agonists can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system, a phenomenon known as cAMP overshoot, which is implicated in tolerance and withdrawal. nih.gov

The Gβγ subunits released upon receptor activation also play a crucial role in signal transduction. They can directly interact with and modulate the activity of various ion channels. For instance, Gβγ dimers are known to activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. nih.gov Additionally, Gβγ subunits can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

Furthermore, µ-opioid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway. nih.govfrontiersin.org This signaling is more complex and can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms, influencing long-term cellular processes like gene expression and neuroplasticity. frontiersin.org

While these are the established downstream pathways for µ-opioid receptor agonists, specific experimental studies detailing the modulation of these particular signaling cascades by this compound are not extensively available in the reviewed scientific literature.

Enzymatic Stability and Degradation Pathways in Biological Matrices

A significant pharmacological feature of this compound is its enhanced stability against enzymatic degradation. researchgate.net This stability is a key structural design element, primarily conferred by the substitution of the naturally occurring L-amino acid at position 2 with a D-arginine (D-Arg) residue. researchgate.net

Natural opioid peptides, such as enkephalins and endorphins, are typically characterized by a short biological half-life due to their rapid hydrolysis by various peptidases, including aminopeptidases and endopeptidases, which are abundant in biological matrices like plasma and brain tissue. nih.govnih.gov Structure-activity relationship studies on dermorphin and its analogs have consistently shown that the peptide bond following a D-amino acid residue is highly resistant to cleavage by these mammalian proteases. researchgate.net

The presence of the D-Arg² residue in the this compound sequence sterically hinders the access of peptidases to the scissile peptide bond, thereby preventing the rapid N-terminal degradation that is a common metabolic pathway for many endogenous peptides. researchgate.net Research on various dermorphin N-terminal tetrapeptide analogs containing D-Arg at the second position has confirmed that this modification results in compounds that are highly resistant to enzymatic metabolism. researchgate.net This enhanced stability leads to a prolonged duration of action, allowing for potent and long-lasting biological effects compared to analogs with an L-amino acid at position 2. researchgate.net

While specific kinetic parameters, such as the plasma half-life of this compound, and a detailed map of its metabolic products have not been fully elucidated in published studies, the foundational knowledge from analogous D-Arg²-containing dermorphin tetrapeptides provides a strong basis for its expected metabolic profile. The primary degradation pathway, if it occurs, would likely involve peptidases that are less common or act on other positions in the peptide, but the rate of such degradation is expected to be significantly slower than that of its L-Ala² counterpart, dermorphin.

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | H-Tyrosyl-D-Arginyl-L-Phenylalanyl-Sarcosine |

| TAPS | Tyrosyl-D-Arginyl-Phenylalanyl-Sarcosine |

| [DArg²,Sar⁴] Dermorphin (1-4) | [D-Arginine², Sarcosine⁴] Dermorphin (1-4) |

| Gpp(NH)p | 5'-Guanylylimidodiphosphate |

| ATP | Adenosine triphosphate |

| cAMP | Cyclic adenosine monophosphate |

| PKA | Protein kinase A |

| ERK | Extracellular signal-regulated kinase |

| MAPK | Mitogen-activated protein kinase |

| DAMGO | [D-Ala², N-MePhe⁴, Gly-ol⁵]enkephalin |

Structure Activity Relationship Sar Studies of H Tyr D Arg Phe Sar Oh and Its Analogs

Elucidation of Key Pharmacophoric Elements

The biological activity of opioid peptides is fundamentally linked to specific structural components, or pharmacophores, that interact with the target receptor. For H-Tyr-D-Arg-Phe-Sar-OH and related dermorphin (B549996) analogs, the key pharmacophoric elements are well-defined and crucial for their function. frontiersin.org

According to the "message-address" concept in opioid peptide research, the N-terminal sequence of the peptide constitutes the "message," which is responsible for triggering the biological activity, while the subsequent "address" sequence modulates receptor selectivity. mdpi.commdpi.comencyclopedia.pubnih.gov For dermorphin and its analogs, the N-terminal tetrapeptide represents the minimum sequence required for significant μ-opioid receptor agonist activity. mdpi.com

The essential pharmacophoric elements within this message sequence are:

The N-terminal Tyrosine (Tyr¹): This residue is considered indispensable for activity. mdpi.com Its protonated Nα-amino group and the phenolic hydroxyl group are critical for receptor recognition and binding. mdpi.commdpi.comencyclopedia.pubnih.gov The tyramine (B21549) moiety of Tyr¹ is a primary structural feature for opioid activity. scispace.com

The Phenylalanine (Phe³): The aromatic side chain of the phenylalanine residue at the third position is another crucial element. frontiersin.org The relative orientation and distance between the aromatic rings of Tyr¹ and Phe³ are critical determinants of both potency and receptor subtype selectivity. mdpi.comphysics.gov.az These aromatic rings are believed to participate in hydrophobic interactions within the receptor's binding pocket. physics.gov.az

SAR studies confirm that for TAPS, the N-terminal amine, the tyrosine side chain, and the phenylalanine side chain are all vital for its biological effects. frontiersin.org Any modification to these core elements typically results in a significant loss of activity, highlighting their fundamental role in the peptide's mechanism of action. mdpi.com

Impact of D-Amino Acid Configuration (D-Arg²) on Activity and Stability

The substitution of the naturally occurring L-amino acid with a D-amino acid at the second position is a hallmark of dermorphin-related peptides and a critical determinant of their pharmacological profile. In this compound, the presence of D-Arginine at position 2 (D-Arg²) has a profound impact.

Enhanced Biological Activity: Structure-activity relationship studies have consistently shown that a D-amino acid at position 2 is critical for high μ-opioid receptor agonist activity. mdpi.com Specifically, the substitution of D-Ala² (found in dermorphin) with D-Arg² was found to enhance activity. frontiersin.org Analogs containing D-Arg² exhibit potent and long-lasting antinociceptive effects. nih.gov

Increased Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. The introduction of a D-amino acid at position 2 renders the peptide bond between the first and second residues (Tyr¹-D-Arg²) resistant to cleavage by aminopeptidases. researchgate.netmdpi.com This increased resistance to enzymatic metabolism contributes significantly to the prolonged duration of action observed with [D-Arg²]dermorphin tetrapeptide analogs. researchgate.netmdpi.comnih.gov

Role of Sarcosine (B1681465) (Sar⁴) Substitution

The C-terminal residue of the tetrapeptide also plays a significant role in modulating its activity and selectivity. In this compound, the fourth position is occupied by sarcosine (Sar), which is N-methylglycine.

| Compound | Sequence | Relative Activity/Potency | Reference(s) |

| DAS-DER (TAPS) | This compound | Highest activity among analogs tested. | nih.gov |

| Analog | H-Tyr-D-Arg-Phe-Gly-OH | Less potent than Sar⁴ analog. | nih.gov |

| TAPA | H-Tyr-D-Arg-Phe-β-Ala-OH | Potent μ₁-selective analog. | researchgate.netnih.gov |

Contributions of N-Terminal Modifications (e.g., Nα-amidination, Dmt¹)

Given the critical role of the N-terminal tyrosine, modifications to this residue have been explored to further refine the peptide's properties.

Nα-Amidination: The conversion of the N-terminal α-amino group of Tyr¹ to an amidino group is one such modification. The resulting analog, Nα-amidino-Tyr-D-Arg-Phe-Gly-OH (ADA-DER), and related compounds were synthesized to improve oral availability. nih.gov However, this modification leads to the loss of the positive charge at the N-terminus at physiological pH. mdpi.comencyclopedia.pubnih.gov This change in physicochemical properties has been linked to a slower onset of action following systemic administration, likely due to reduced efficiency in crossing the blood-brain barrier (BBB). mdpi.comencyclopedia.pubnih.gov

Dmt¹ Substitution: Replacing Tyr¹ with 2',6'-dimethyl-L-tyrosine (Dmt) is another significant modification. The addition of two methyl groups to the phenolic ring of tyrosine can dramatically increase opioid potency and receptor affinity. scispace.com For instance, the substitution of Tyr¹ with Dmt¹ in a related dermorphin analog, Tyr-D-Arg-Phe-βAla-NH₂ (YRFB), resulted in a 69-fold increase in μ-receptor affinity and a 341-fold increase in δ-receptor affinity. scispace.com This highlights the profound impact that subtle structural changes to the key pharmacophore can have on receptor interaction. nih.gov

| Modification | Example Compound | Effect on Activity/Properties | Reference(s) |

| N-terminal Amidination | Nα-amidino-Tyr-D-Arg-Phe-MebetaAla-OH (ADAMB) | Designed for oral availability; slower onset of action due to loss of positive charge and altered BBB transport. | mdpi.comencyclopedia.pubnih.govnih.gov |

| Dmt¹ Substitution | [Dmt¹]YRFB | Dramatically increased μ and δ receptor affinities compared to the parent peptide. | scispace.com |

Influence of Conformational Constraints (e.g., Cyclization, Peptide Backbone Modifications)

Linear peptides like this compound are conformationally flexible. Introducing conformational constraints, such as cyclization, is a widely used strategy to lock the peptide into a more stable, receptor-preferred conformation, which can lead to improved activity, selectivity, and metabolic stability. mdpi.com

Researchers have designed backbone-cyclic analogs of TAPS to create more stable and active painkillers. frontiersin.org One strategy involves the N-alkylation of the D-Arg² residue with a functional chain that can be used to form a cyclic bridge with another part of the peptide backbone, for example, through a urea (B33335) linkage. frontiersin.org This approach has two main advantages:

It allows for cyclization without modifying the crucial side chains of the pharmacophoric residues (Tyr¹ and Phe³). frontiersin.org

The modifications themselves (N-alkylation and the cyclic structure) can further enhance the peptide's resistance to metabolic degradation. frontiersin.org

By constraining the peptide's structure, cyclization can reduce the entropic penalty of binding to the receptor, potentially leading to higher affinity and a more defined pharmacological profile. frontiersin.org

Correlation between Physicochemical Properties and Biological Activity

The biological activity of this compound and its analogs is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Oral Availability: Efforts to create orally active analogs, such as ADAMB, focus on modifying the peptide's structure to balance hydrophilicity and lipophilicity. nih.gov The goal is to achieve sufficient stability to survive the gastrointestinal tract and possess the right properties to be absorbed into the bloodstream.

Structural Rigidity and Stability: As discussed, introducing structural constraints through D-amino acids, N-methylation (Sar⁴), or cyclization directly impacts the peptide's stability against enzymatic degradation. frontiersin.orgmdpi.com This enhanced stability, a direct result of physicochemical modifications, leads to a longer duration of biological activity. nih.gov

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name/Sequence |

| TAPS / DAS-DER | This compound |

| TAPA | H-Tyr-D-Arg-Phe-β-Ala-OH |

| ADAMB | Nα-amidino-Tyr-D-Arg-Phe-MebetaAla-OH |

| ADA-DER | Nα-amidino-Tyr-D-Arg-Phe-Gly-OH |

| YRFB | H-Tyr-D-Arg-Phe-βAla-NH₂ |

| [Dmt¹]YRFB | H-Dmt-D-Arg-Phe-βAla-NH₂ |

| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ |

| Morphine | (5α,6α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol |

Preclinical in Vivo Pharmacological Evaluation of H Tyr D Arg Phe Sar Oh in Animal Models

Assessment of Pharmacological Effects in Relevant Animal Models

In preclinical studies, H-Tyr-D-Arg-Phe-Sar-OH has demonstrated significant antinociceptive (pain-relieving) properties. When administered directly into the central nervous system (intrathecal administration) in rats, the compound produces a notable analgesic effect. nih.gov This activity is a key indicator of its potential as a pain management agent. The evaluation of its effects in established animal models of pain is crucial for understanding its therapeutic relevance.

The antinociceptive effects are dose-dependent and have been compared to other well-known opioids, such as morphine. nih.gov Studies on related dermorphin (B549996) tetrapeptides have shown potent and prolonged analgesic activity in mice, as measured by the tail pressure and phenylbenzoquinone writhing tests. nih.gov These findings highlight the potent opioid-like activity of this class of compounds. The table below summarizes the observed in vivo effects.

| Animal Model | Administration Route | Observed Pharmacological Effect |

| Rat | Intrathecal | Antinociception nih.gov |

| Mouse | Intracerebroventricular | Dose-dependent antinociceptive activity nih.gov |

Mechanistic Investigations of In Vivo Receptor Activation

The pharmacological actions of this compound are primarily mediated through its interaction with opioid receptors. In vivo and in vitro binding assays have elucidated the compound's affinity and selectivity for different opioid receptor subtypes. It shows a high affinity for mu (μ)-opioid receptors, with a notable selectivity for the μ₁ subtype over the μ₂ subtype. nih.gov

| Opioid Receptor Subtype | Binding Affinity (Ki) | Inferred In Vivo Action |

| μ₁-opioid receptor | 0.4 nM nih.gov | High-affinity agonist |

| μ₂-opioid receptor | 1.3 nM nih.gov | Potential partial antagonist |

Investigations of Blood-Brain Barrier (BBB) Transport Mechanisms in Preclinical Species

For a centrally acting analgesic to be effective following systemic administration, it must be able to cross the blood-brain barrier (BBB). Research on this compound and structurally similar peptides has focused on understanding their transport mechanisms into the central nervous system.

Studies on closely related dermorphin analogs, such as TAPA (H-Tyr-D-Arg-Phe-β-Ala-OH), suggest that the primary mechanism for BBB transport is adsorptive-mediated endocytosis. nih.govnih.gov This process is initiated by the electrostatic interaction between the positively charged peptide and the negatively charged surface of brain capillary endothelial cells. nih.gov This binding triggers the internalization of the peptide into the cells. nih.gov This transport mechanism is significantly inhibited by polycations like poly-l-lysine and protamine, as well as by endocytosis inhibitors such as dansylcadaverine, further supporting the role of adsorptive-mediated endocytosis. nih.govnih.gov

The physicochemical properties of this compound, particularly its positive charge at physiological pH and its lipophilicity, are critical determinants of its ability to cross the BBB. nih.govresearchgate.net The presence of the basic amino acid D-Arginine contributes to the positive charge, which is crucial for the initial binding to the endothelial cell surface, a key step in adsorptive-mediated endocytosis. nih.gov While a certain degree of lipophilicity is generally favorable for BBB penetration, the transport of these peptides appears to be more heavily influenced by the charge-mediated endocytosis mechanism rather than passive diffusion. researchgate.net The balance between charge and lipophilicity is a key factor in the efficient transport of these opioid peptides into the brain. nih.govresearchgate.net

Pharmacokinetic Profiling in Preclinical Animal Species

The pharmacokinetic profile of a drug candidate provides essential information about its absorption, distribution, metabolism, and excretion. For this compound and its analogs, a key pharmacokinetic parameter is the rate of permeation across the blood-brain barrier.

Quantitative in vivo studies in mice have been conducted on analogs like TAPA to determine their BBB permeation influx rate. For [¹²⁵I]TAPA, the influx rate was estimated to be 0.265 µL/(min·g of brain), and this transport was shown to be a specific, saturable process. nih.gov The influx of other analogs, such as ADAB and ADAMB, was found to be slower. nih.gov While specific pharmacokinetic parameters for this compound are not detailed in the available literature, the data from its analogs provide insight into the expected pharmacokinetic behavior of this class of peptides.

| Compound Analog | BBB Permeation Influx Rate (µL/(min·g of brain)) |

| [¹²⁵I]TAPA | 0.265 nih.gov |

| [¹²⁵I]ADAB | 0.0515 nih.gov |

| [¹²⁵I]ADAMB | 0.0290 nih.gov |

Computational and Structural Biology Investigations of H Tyr D Arg Phe Sar Oh

Molecular Docking Studies with Opioid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-Tyr-D-Arg-Phe-Sar-OH, docking studies have been instrumental in visualizing its binding mode within the active sites of opioid receptors, particularly the µ-opioid receptor (MOR).

These studies have consistently shown that the tyramine (B21549) moiety of the N-terminal tyrosine (Tyr) residue is a critical pharmacophore, engaging in key interactions with the receptor. researchgate.net The protonated N-terminal amino group forms an ionic bond with a conserved aspartate residue (Asp147 in the MOR), while the phenolic hydroxyl group of Tyr acts as a hydrogen bond donor. The aromatic ring of the phenylalanine (Phe) residue typically occupies a hydrophobic pocket within the receptor.

Key interactions identified through molecular docking include:

Ionic Interaction: Between the protonated amine of Tyr and the carboxylate of Asp147.

Hydrogen Bonding: Involving the phenolic hydroxyl of Tyr and surrounding residues.

Hydrophobic Interactions: The aromatic rings of Tyr and Phe fit into hydrophobic pockets within the receptor binding site. researchgate.net

The D-Arginine (D-Arg) residue, with its bulky and positively charged guanidinium (B1211019) group, also plays a significant role in receptor interaction and selectivity. Docking simulations help to rationalize how these specific interactions contribute to the high affinity and selectivity of this compound for the µ-opioid receptor. mdpi.comscielo.org.mx The comparative analysis of docking poses between different opioid peptides and their receptors provides valuable insights into the structural determinants of ligand affinity and selectivity. researchgate.net

Table 1: Predicted Interactions of this compound with the µ-Opioid Receptor from Molecular Docking Studies

| Peptide Residue | Receptor Residue/Pocket | Type of Interaction |

| H-Tyr (N-terminus) | Asp147 | Ionic Bond |

| H-Tyr (Phenol) | His319 | Hydrogen Bond |

| D-Arg (Guanidinium) | Asp216, Glu229 | Ionic/Hydrogen Bond |

| Phe (Aromatic Ring) | Trp293, Trp318 | Hydrophobic (π-π stacking) |

| Sar (C-terminus) | Polar contacts | Hydrogen Bond |

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the physical movements of atoms and molecules over time. nih.gov MD simulations of the this compound-opioid receptor complex have been performed to assess the stability of the docked pose and to understand the conformational changes that occur upon binding. nih.govmdpi.com

These simulations typically involve placing the docked complex in a simulated physiological environment (water and ions) and calculating the atomic forces to predict the trajectory of the system. mdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the peptide and the receptor backbone over the simulation time. A stable RMSD suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): To identify flexible regions in the peptide and the receptor.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking studies and to identify new, transient interactions. frontiersin.org

Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding affinity of the ligand to the receptor, providing a more quantitative measure of the interaction strength. researchgate.net

MD simulations have confirmed the stability of the key interactions predicted by docking, such as the salt bridge between Tyr and Asp147. They also reveal the flexibility of the peptide backbone and side chains, which can adapt to the dynamic nature of the receptor's binding pocket. This information is crucial for understanding the nuanced aspects of ligand recognition and receptor activation. acs.org

Conformational Analysis using Spectroscopic Methods (e.g., NMR, CD)

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful experimental methods for determining the three-dimensional structure and conformational preferences of peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the solution conformation of this compound. researchgate.netmdpi.com NOE cross-peaks provide information about the through-space proximity of protons, which can be used to calculate inter-proton distances and define the peptide's folded structure. mdpi.com Conformational analysis of similar opioid peptides by NMR has revealed the presence of specific turn structures, which are often crucial for receptor binding. sjsu.edu For flexible molecules, NMR parameters are often calculated as a Boltzmann-weighted average of the lowest energy conformations. sjsu.edu

Table 2: Spectroscopic Data for Conformational Analysis of Opioid Peptides

| Technique | Parameter | Information Gained |

| NMR (NOESY) | Inter-proton distances | 3D structure, presence of turns |

| NMR (Chemical Shifts) | Torsion angles (φ, ψ) | Backbone conformation |

| CD (Far-UV) | Molar ellipticity at ~222 nm | Secondary structure content (e.g., β-turn) |

| CD (Near-UV) | Aromatic residue signals | Tertiary structure, local environment of Tyr and Phe |

Development and Validation of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for a molecule to exert a specific biological activity. mdpi.com For this compound and other opioid peptides, pharmacophore models have been developed based on the structures of known active ligands. frontiersin.org

The development of a pharmacophore model typically involves:

Selection of a training set: A group of structurally diverse molecules with known affinities for the opioid receptor.

Conformational analysis: To identify the low-energy, bioactive conformations of the training set molecules.

Feature identification: Identifying common chemical features (pharmacophoric features) present in the active molecules. nih.gov

Model generation and validation: Creating a 3D model of these features and validating its ability to distinguish between active and inactive compounds. researchgate.netresearchgate.net

A typical pharmacophore for a µ-opioid agonist includes:

A positive ionizable group (from the N-terminal amine).

A hydrogen bond donor (from the Tyr phenol).

An aromatic ring (from Tyr).

A second hydrophobic/aromatic group (from Phe).

These models are valuable tools for virtual screening of large chemical databases to identify new, structurally diverse compounds with potential opioid activity and for guiding the design of novel analogs of this compound. mdpi.comfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uestc.edu.cn For opioid peptides like this compound, QSAR studies are used to correlate physicochemical properties or structural descriptors of the peptide with its receptor binding affinity or analgesic potency. cmu.ac.th

The general workflow for a QSAR study includes:

Data set preparation: A series of analogous peptides with measured biological activities (e.g., IC50 or Ki values).

Descriptor calculation: Calculating a wide range of molecular descriptors for each peptide, which can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. cmu.ac.th

Model development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the biological activity. cmu.ac.thsid.ir

Model validation: Assessing the statistical significance and predictive power of the QSAR model using internal and external validation techniques. sid.ir

Table 3: Common Descriptors Used in QSAR Models for Peptides

| Descriptor Type | Examples |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies |

| Steric/Topological | Molecular weight, Molar refractivity, van der Waals volume, Wiener index |

| Hydrophobic | LogP, Hydrophilic-lipophilic balance (HLB) |

| Amino Acid Specific | z-scales, T-scales, VHSE scales |

Advanced Analytical Methodologies for H Tyr D Arg Phe Sar Oh Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS/MS)

Chromatographic methods are fundamental to the analysis of synthetic peptides like H-Tyr-D-Arg-Phe-Sar-OH, ensuring the quality of the material used in research and enabling its accurate measurement in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, where the peptide is separated on a hydrophobic stationary phase (e.g., C18) using a gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity of the peptide is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. For research-grade synthetic peptides, a purity of >95% is generally required, with purities often exceeding 98%.

For quantitative analysis, particularly at low concentrations in complex research samples, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. A specific precursor-to-product ion transition is monitored for the analyte and an internal standard, allowing for accurate and precise quantification. The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions to achieve a sharp, symmetrical peak and fine-tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to maximize the signal-to-noise ratio.

Table 1: Illustrative RP-HPLC Purity Analysis Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Spectroscopic Approaches for Structural and Conformational Research (e.g., NMR, CD, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of this compound, providing insights into its three-dimensional structure which is critical for its biological activity.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed for sequence verification by fragmenting the peptide and analyzing the resulting product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for determining the solution-state conformation of peptides. These methods can provide information on the torsion angles of the peptide backbone and the spatial proximity of different protons, which helps in building a three-dimensional model of the peptide's structure in solution.

Circular Dichroism (CD) Spectroscopy is used to study the secondary structure of peptides in solution. The CD spectrum in the far-UV region (190-250 nm) can indicate the presence of ordered secondary structures like α-helices or β-sheets, or a predominantly random coil conformation. While short, linear peptides like this compound are often flexible in solution, CD can reveal any conformational preferences, especially in different solvent environments that may mimic the vicinity of a biological membrane.

Radioligand Binding Assay Development and Standardization

Radioligand binding assays are a critical tool for characterizing the interaction of this compound with its target receptors, providing quantitative measures of its binding affinity. The development and standardization of such an assay are crucial for reproducible and reliable results. dovepress.com

The first step in developing a radioligand binding assay is the selection of a suitable radioligand. This is typically a high-affinity, high-specificity ligand for the receptor of interest that has been labeled with a radioisotope such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). The assay is then performed by incubating a source of the receptor (e.g., cell membranes from tissues or cultured cells expressing the receptor) with the radioligand in the presence of increasing concentrations of the unlabeled test compound, this compound.

The unlabeled peptide will compete with the radioligand for binding to the receptor. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the receptor is then measured. The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity of this compound, expressed as the inhibition constant (Ki), can then be calculated from the IC₅₀ value. Standardization of the assay involves optimizing parameters such as incubation time and temperature, buffer composition, and the concentration of receptor and radioligand to ensure the assay is robust and reproducible. e-b-f.eu

Table 2: Key Parameters for Radioligand Binding Assay Standardization

| Parameter | Considerations for Standardization |

|---|---|

| Receptor Source | Tissue homogenates (e.g., brain), or cell lines stably expressing the target receptor. |

| Radioligand | High affinity and specificity for the target receptor; high specific activity. |

| Incubation Conditions | Optimization of time, temperature, and buffer pH to reach equilibrium. |

| Non-specific Binding | Determined in the presence of a high concentration of an unlabeled ligand. |

| Separation of Bound/Free | Rapid filtration through glass fiber filters. |

| Data Analysis | Non-linear regression to determine IC₅₀ and subsequent calculation of Ki. |

Bioanalytical Method Development for Preclinical Samples (e.g., tissue distribution, in vitro stability)

The development of robust bioanalytical methods is essential for the preclinical evaluation of this compound, enabling the assessment of its pharmacokinetic properties, including tissue distribution and stability in biological matrices.

For the quantification of this compound in preclinical samples such as plasma, tissue homogenates, and urine, LC-MS/MS is the gold standard. The development of a bioanalytical method involves several key steps. First, a suitable sample preparation procedure must be established to extract the peptide from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, should be used to ensure accuracy and precision.

The LC-MS/MS method is then optimized for sensitivity, selectivity, and throughput. The method must be validated according to regulatory guidelines, which includes assessing its accuracy, precision, linearity, range, selectivity, and stability.

In vitro stability studies are conducted to assess the susceptibility of this compound to degradation in various biological media, such as plasma and liver microsomes. The peptide is incubated in the biological matrix for different time points, and the remaining concentration is measured using the validated LC-MS/MS method. These studies provide insights into the metabolic stability of the peptide and help to predict its in vivo half-life.

Tissue distribution studies are performed in animal models to determine the extent to which this compound distributes into different organs and tissues after administration. Following dosing, tissues are collected at various time points, homogenized, and the concentration of the peptide is quantified using the bioanalytical method. This information is crucial for understanding the peptide's site of action and potential for off-target effects.

Table 3: Components of a Bioanalytical Method Validation for this compound in Preclinical Samples

| Validation Parameter | Description |

|---|---|

| Accuracy | Closeness of the measured concentration to the true concentration. |

| Precision | Reproducibility of measurements under the same conditions. |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. |

| Linearity and Range | The concentration range over which the assay is accurate, precise, and linear. |

| Matrix Effect | The effect of the biological matrix on the ionization of the analyte. |

| Stability | Stability of the analyte in the biological matrix under different storage and handling conditions. |

Future Research Directions and Conceptual Therapeutic Prospects

Exploration of Biased Agonism and Polypharmacology

A primary direction for future research lies in the exploration of biased agonism, a concept where a ligand preferentially activates one intracellular signaling pathway over another. nih.gov Opioid receptors, like other G-protein-coupled receptors (GPCRs), can signal through both G-protein pathways, which are generally associated with analgesia, and β-arrestin pathways, which have been implicated in adverse effects like respiratory depression and tolerance. nih.govmdpi.com Studies in β-arrestin-2 knockout mice have shown that morphine produces enhanced analgesia with reduced side effects, providing a strong rationale for developing G-protein biased agonists as safer painkillers. nih.govmdpi.com

The chemical structure of H-Tyr-D-Arg-Phe-Sar-OH makes it a candidate for investigation as a biased agonist. Future studies could assess its functional activity in assays measuring G-protein activation and β-arrestin recruitment. Identifying or engineering analogs of this peptide that exhibit significant bias towards G-protein signaling could lead to new therapeutic leads with a wider therapeutic window.

Polypharmacology, the strategy of designing single molecules that interact with multiple targets, is another promising frontier. researchgate.net This approach is particularly relevant for complex conditions like chronic pain. While this compound is primarily a µ-opioid receptor agonist, its potential for interacting with other receptors or its use as a foundation for multi-target ligands is a key area for future research. This strategy aims to create a more desirable drug profile than what can be achieved with highly selective compounds. mdpi.com

Potential for Research Probe Development

The high affinity and selectivity of this compound for the µ-opioid receptor make it a valuable tool for basic research. nih.gov As a selective agonist, it can be used to probe the physiological and behavioral functions of µ-opioid receptor systems. nih.govscielo.org.mx For instance, it has been used in electrophysiological studies to investigate the inhibitory effects on neurons in the locus coeruleus, a brain region critical for stress and panic responses. nih.govscielo.org.mx These studies demonstrated that the peptide inhibits spontaneous neuronal firing and causes hyperpolarization by acting on µ-opioid receptors. nih.gov

Its utility as a research probe could be enhanced by isotopic labeling (e.g., with tritium) or by attaching fluorescent tags. acs.org Such modified versions would allow for detailed autoradiographic studies to map receptor distribution, quantitative receptor binding assays, and real-time imaging of receptor dynamics. Given its high affinity, radiolabeled this compound could be a superior tool for characterizing µ-opioid receptor subtypes and their regulation. nih.gov

Table 2: Receptor Binding Affinity of this compound (TAPS)

| Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|

| µ1-Opioid Receptor | 0.4 nM | nih.gov |

| µ2-Opioid Receptor | 1.3 nM | nih.gov |

Conceptual Contributions to Understanding Endogenous Opioid Systems

The study of synthetic peptides like this compound has profoundly contributed to our conceptual understanding of the complex endogenous opioid system. Research on this and related analogs helps to refine the "message-address" concept, which posits that the N-terminal sequence of an opioid peptide (the "message") is responsible for receptor activation, while the C-terminal portion (the "address") dictates receptor selectivity. mdpi.commdpi.com

Q & A

Q. What is the structural significance of the D-Arg configuration in H-Tyr-D-Arg-Phe-Sar-OH for opioid receptor binding?

The D-Arg residue in position 2 enhances opioid receptor selectivity by stabilizing a bioactive conformation through steric and electronic interactions. Radioreceptor assays using [³H]-naloxone have demonstrated its high affinity for α-type opioid receptors, attributed to the D-configuration’s resistance to enzymatic degradation and improved receptor docking . Methodologically, chiral HPLC and circular dichroism (CD) spectroscopy are critical for verifying stereochemical integrity during synthesis.

Q. How is this compound synthesized, and what purification methods ensure its stability?

Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include coupling D-Arg(Pbf)-OH and Sar-OH residues, followed by TFA cleavage. Reverse-phase HPLC with C18 columns and MS/MS validation ensures purity (>95%). Stability is maintained via lyophilization at -80°C in argon-filled vials to prevent oxidation .

Q. What in vitro models are appropriate for initial screening of this compound’s opioid activity?

CHO-K1 cells transfected with human μ-, δ-, or κ-opioid receptors are used for competitive binding assays. Functional activity is assessed via cAMP inhibition assays or calcium flux measurements using fluorescent dyes (e.g., Fluo-4). EC₅₀/IC₅₀ values should be normalized to reference agonists like DAMGO or U-50488 .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Q. How does this compound’s selectivity for α-type opioid receptors compare to endogenous ligands?

Competitive binding assays using [³H]-naloxone show a 10-fold higher affinity for α-receptors compared to β-endorphin. Selectivity is quantified via Ki ratios (μ/δ/κ), with lower ratios indicating higher specificity. Cross-reactivity with non-opioid GPCRs (e.g., adrenergic receptors) should be ruled out using multiplexed signaling assays .

Advanced Research Questions

Q. How do in vitro binding affinities of this compound correlate with in vivo antinociceptive efficacy?

Translational gaps arise from differences in blood-brain barrier (BBB) penetration and metabolic stability. In vivo efficacy in rodent tail-flick tests requires subcutaneous or intracerebroventricular administration. Pharmacokinetic parameters (t₁/₂, AUC) should be compared using LC-MS/MS plasma profiling. A lack of correlation may necessitate prodrug strategies or nanoformulations .

Q. What strategies resolve contradictions between receptor binding data and functional activity assays for this peptide?

Discrepancies may arise from biased agonism or assay-specific conditions (e.g., G protein vs. β-arrestin recruitment). Use pathway-selective assays (e.g., BRET for β-arrestin) and molecular dynamics simulations to identify conformational states driving functional outcomes. Cross-validate findings with knockout animal models .

Q. How does the substitution of Sar (sarcosine) influence the peptide’s pharmacokinetic properties compared to glycine-containing analogues?

Sar’s N-methylation reduces hydrogen bonding, increasing lipophilicity (logP +0.3) and BBB permeability (PAMPA assay). In vivo, this extends t₁/₂ by 40% in rats compared to H-Tyr-D-Arg-Phe-Gly-OH. However, Sar may reduce aqueous solubility, requiring co-solvents like PEG-400 for dosing .

Q. What statistical approaches account for variability in antinociception assays measuring this peptide’s efficacy?

Bayesian hierarchical models are recommended for small-sample studies to pool data across experiments. For ED₅₀ calculations, use nonlinear regression (e.g., GraphPad Prism) with outlier detection (ROUT method, Q=1%). Power analysis (α=0.05, β=0.2) ensures adequate group sizes (n≥8) .

Q. What molecular dynamics simulations predict the conformational stability of this compound in aqueous vs. lipid environments?

All-atom MD simulations (AMBER or CHARMM force fields) in explicit solvent (TIP3P) and lipid bilayers (POPC) reveal stable β-turn motifs in aqueous buffers but helical tendencies in hydrophobic regions. Solvent-accessible surface area (SASA) analysis quantifies membrane partitioning, correlating with in vivo bioavailability .

Methodological Tables

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.